REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:6][OH:7]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[C:10]=1[C:6](=[O:7])[C:5]1[CH:8]=[CH:9][C:10]([Cl:1])=[CH:3][CH:4]=1)[CH2:6][OH:7]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
eluted with 10% EtOAc in hexane (Rf 5: 0.03)
|
Type
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CUSTOM
|
Details
|
Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml
|
Type
|
CUSTOM
|
Details
|
thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CO)C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |